molecular formula C8H5ClN2O3 B8680239 7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one

7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B8680239
M. Wt: 212.59 g/mol
InChI Key: NAXHZRBNHKTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552022B2

Procedure details

7-chloro-1,3-dihydro-2H-indol-2-one (8.0 g, 47.7 mmol) was slurried in H2SO4 (conc., 86 ml) and the mixture cooled to −45° C. A solution of fuming nitric acid (>90%, 3.34 g, 52.9 mmol) in H2SO4 (20 ml) was added drop wise, while maintaining the temperature at −45° C. throughout the addition. The mixture was allowed to slowly warm to RT and stirred overnight. The mixture was poured into stirred ice-cold water (1500 ml). A white precipitate resulted, and the slurry was aged at 0° C. for 1 hour. The solid was collected by filtration, triturated with cold water (2×), and dissolved into EtOAc (1 L). This mixture was filtered, washed with basic brine (containing sodium bicarbonate), dried over Na2SO4, filtered, and the volatiles removed in vacuum to give the titled compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C=CC=C2CC(NC12)=O
Step Two
Name
Quantity
3.34 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
1500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
86 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −45° C.
ADDITION
Type
ADDITION
Details
throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to RT
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
A white precipitate resulted
WAIT
Type
WAIT
Details
the slurry was aged at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with cold water (2×)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into EtOAc (1 L)
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
washed with basic brine (containing sodium bicarbonate)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C2CC(NC12)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.